molecular formula C7H5N5 B080853 1,N6-Etenoadenosina CAS No. 13875-63-3

1,N6-Etenoadenosina

Número de catálogo: B080853
Número CAS: 13875-63-3
Peso molecular: 159.15 g/mol
Clave InChI: OGVOXGPIHFKUGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Mecanismo De Acción

La 1,N6-Etenoadenina ejerce sus efectos principalmente a través de su incorporación al ADN, donde puede causar codificación errónea durante la replicación. Esto lleva a mutaciones, que pueden ser mutagénicas o genotóxicas . El compuesto es reconocido y reparado por enzimas de reparación del ADN como las glicosilasas y las enzimas de la familia AlkB .

Análisis Bioquímico

Análisis De Reacciones Químicas

La 1,N6-Etenoadenina experimenta varias reacciones químicas:

Comparación Con Compuestos Similares

La 1,N6-Etenoadenina es única debido a su estructura específica y el tipo de daño al ADN que causa. Compuestos similares incluyen:

Estos compuestos comparten propiedades mutagénicas similares, pero difieren en sus interacciones específicas con el ADN y los mecanismos de reparación.

Actividad Biológica

1,N6-Ethenoadenine (εA) is a significant DNA lesion that arises from the reaction of adenine with various exogenous and endogenous agents, notably vinyl chloride and products of lipid peroxidation. This compound has garnered attention due to its mutagenic properties and implications in cancer biology. This article reviews the biological activity of εA, focusing on its formation, mutagenic effects, repair mechanisms, and relevance in disease contexts.

Formation of 1,N6-Ethenoadenine

εA is primarily formed through two pathways:

  • Exogenous Sources : Exposure to carcinogenic agents such as vinyl chloride and vinyl carbamate leads to the formation of εA in biological systems .
  • Endogenous Sources : Lipid peroxidation, a process associated with oxidative stress, also generates εA. This highlights its role as a biomarker for oxidative damage in cells .

Mutagenic Properties

The biological activity of εA is characterized by its ability to induce mutations during DNA replication. The predominant mutational events include:

  • A→T Transversions : These mutations are the most frequently observed when εA is present during DNA synthesis.
  • A→G and A→C Mutations : These alterations also occur but at lower frequencies .

These mutations have been linked to critical hotspots in the p53 gene, which is often mutated in various cancers, including liver, colon, and lung cancers . The presence of εA in human tissues has been correlated with tumorigenesis, emphasizing its potential role as a carcinogenic agent .

Repair Mechanisms

Cells possess several mechanisms to repair DNA lesions like εA. The primary pathways involved are:

Base Excision Repair (BER)

  • Enzymatic Action : N-methylpurine DNA glycosylase (MPG) is the primary enzyme responsible for recognizing and excising εA from DNA. Studies show that MPG plays a crucial role in repairing εA lesions in mammalian cells .
  • Repair Efficiency : Research indicates that complete repair of εA occurs slowly; for instance, only 18% complete repair was observed within 16 hours in colon cancer cells, with near-completion within 24 hours .

Direct Reversal Repair (DRR)

  • Although less studied for εA compared to BER, DRR mechanisms may also contribute to mitigating the effects of this lesion. These pathways are essential for maintaining genomic stability by reversing certain types of DNA damage directly .

Case Studies and Research Findings

  • In Vivo Studies :
    • A study using phagemid M13mp18 demonstrated that human cells could repair εA with varying efficiency depending on the cell cycle phase. The G0/G1 phase showed predominant repair activity .
  • Sequence Context Effects :
    • Research involving synthetic oligonucleotides has shown that the efficiency of repair by AlkB family enzymes varies significantly based on the sequence context surrounding εA. This highlights the complexity of DNA repair mechanisms and their dependence on local DNA structure .
  • Mutational Spectra Analysis :
    • Investigations into how bacterial and mammalian cells process εA differently have revealed varied mutational spectra, suggesting that cellular context plays a vital role in how these lesions are managed .

Summary Table of Key Findings

AspectDetails
Formation Sources Vinyl chloride (exogenous), lipid peroxidation (endogenous)
Primary Mutations Induced A→T transversions; A→G and A→C mutations
Key Repair Enzyme N-methylpurine DNA glycosylase (MPG)
Repair Pathways Base Excision Repair (BER), Direct Reversal Repair (DRR)
Repair Efficiency 18% complete repair within 16 hours; near-completion within 24 hours
Disease Associations Implicated in liver, colon, and lung cancers

Propiedades

IUPAC Name

1H-imidazo[2,1-f]purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVOXGPIHFKUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160768
Record name 1,N(6)-Ethenoadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13875-63-3
Record name Ethenoadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13875-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,N(6)-Ethenoadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,N6-Ethenoadenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,N(6)-Ethenoadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-ETHENOADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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